molecular formula C6H8ClN5 B1443635 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride CAS No. 1390654-62-2

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride

Cat. No. B1443635
CAS RN: 1390654-62-2
M. Wt: 185.61 g/mol
InChI Key: XYEIYQKTWPWEIK-UHFFFAOYSA-N
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Description

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a chemical compound with the empirical formula C6H8ClN5 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of related compounds, such as triazolopyrimidines, has been achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride can be represented by the SMILES string Cl.Cc1ccnc2nc(N)nn12 . The InChI key for this compound is XYEIYQKTWPWEIK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a solid substance . It has a molecular weight of 185.61 . The compound does not have a flash point .

Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound is used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in the field of coordination chemistry and have potential applications in catalysis and as pharmaceutical intermediates.

Dihydroorotate Dehydrogenase Inhibitors

It serves as a precursor for creating dihydroorotate dehydrogenase inhibitors . These inhibitors are crucial in the treatment of diseases like malaria, as they interfere with the pyrimidine biosynthesis pathway of the malaria parasite.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is involved in the Vilsmeier reaction , which is used to form carbon-carbon bonds in organic synthesis . This reaction is particularly useful for the construction of conjugated carbocycles and heterocycles, which are core structures in many pharmaceuticals.

Pharmacological Activity by Binding to HIV TAR RNA

Researchers use this compound to investigate the pharmacological activity caused by binding to HIV TAR RNA . This binding activity is important for the development of new therapeutic agents against HIV.

Antimalarial Activity

The compound has been identified as having antimalarial activity . It’s part of ongoing research to develop more effective antimalarial drugs that can overcome resistance to current treatments.

Additive in Silver Bromide Microcrystals

In materials science, it is used as an additive to study the space charge layer in silver bromide microcrystals . This application is relevant for photographic materials and the development of light-sensitive compounds.

Reactant for the Synthesis of Heterocyclic Compounds

As a reactant, this compound is utilized for synthesizing various heterocyclic compounds . These compounds are widely used in chemical research and pharmaceutical development due to their diverse biological activities.

Research Tool in Early Discovery Studies

Sigma-Aldrich provides this compound to researchers as part of a collection of unique chemicals for early discovery studies . It’s used as a research tool to explore new reactions and synthesize novel compounds with potential scientific applications.

Safety and Hazards

The compound is classified as an Acute Tox. 4 Oral - Skin Sens. 1 . It has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 - H317, and the precautionary statement is P280 .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c1-4-2-3-8-6-9-5(7)10-11(4)6;/h2-3H,1H3,(H2,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEIYQKTWPWEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NC(=NN12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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